N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
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Overview
Description
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes an ethyl group, a sulfonyl group attached to a methylphenyl ring, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the sulfonyl chloride: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative under controlled conditions to form the sulfonyl glycine intermediate.
Introduction of the pyridin-3-ylmethyl group: The final step involves the reaction of the sulfonyl glycine intermediate with a pyridin-3-ylmethyl halide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can be compared with other similar compounds, such as:
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.
N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide: Similar structure but with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.
The uniqueness of N2-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-20(24(22,23)16-8-6-14(2)7-9-16)13-17(21)19-12-15-5-4-10-18-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMXVVCCGVZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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